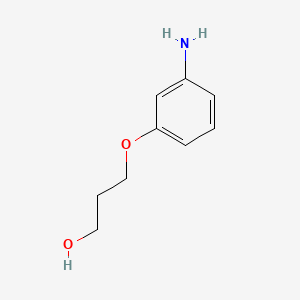

3-(3-Aminophenoxy)-1-propanol

Description

3-(3-Aminophenoxy)-1-propanol is a propanol derivative featuring an aminophenoxy substituent at the third carbon of the propanol backbone. The aminophenoxy group confers unique electronic and steric characteristics, influencing solubility, reactivity, and interactions in biological or chemical systems.

Propriétés

IUPAC Name |

3-(3-aminophenoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBALZDZNIEWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655676 | |

| Record name | 3-(3-Aminophenoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121486-70-2 | |

| Record name | 3-(3-Aminophenoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenoxy)-1-propanol typically involves the reaction of 3-aminophenol with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where 3-aminophenol reacts with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures (around 145-150°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Aminophenoxy)-1-propanol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of ethers or esters depending on the substituent introduced.

Applications De Recherche Scientifique

3-(3-Aminophenoxy)-1-propanol has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-(3-Aminophenoxy)-1-propanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing their structure and function. Additionally, the phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparaison Avec Des Composés Similaires

3-(2-Aminophenyl)-1-propanol (CAS: 57591-47-6)

- Molecular Formula: C₉H₁₃NO

- Molecular Weight : 151.21 g/mol .

- Structural Differences: The amino group is attached to the phenyl ring at the ortho position (C2) instead of the para position (C3) in the target compound.

- Implications: Reactivity: Ortho substitution may introduce steric hindrance, slowing down electrophilic substitution reactions compared to para-substituted derivatives.

3-Aminopropan-1-ol (CAS: 156-87-6)

- Molecular Formula: C₃H₉NO

- Molecular Weight : 75.11 g/mol .

- Structural Differences: Lacks the phenoxy group, featuring a primary amine directly attached to the propanol chain.

- Implications: Basicity: The primary amine (pKa ~10.5) is more basic than aromatic amines (pKa ~4–5) in aminophenoxy derivatives. Applications: Used as a pharmaceutical intermediate (e.g., Cyclophosphamide Impurity G) due to its straightforward synthesis and reactivity in nucleophilic substitutions .

3-(Methylamino)-1-propanol (CAS: 3179-63-3)

- Molecular Formula: C₄H₁₁NO

- Molecular Weight : 89.14 g/mol .

- Structural Differences: Contains a methyl-substituted amine on the propanol chain instead of an aromatic aminophenoxy group.

- Implications: Lipophilicity: The methyl group increases hydrophobicity compared to unsubstituted amines, enhancing compatibility with nonpolar matrices (e.g., antiperspirant formulations) . Thermal Stability: Tertiary amines (e.g., dimethylamino derivatives) exhibit lower thermal degradation rates than primary amines.

3-[3-(Dimethylamino)phenoxy]-1-propanol (CAS: 81785-53-7)

- Molecular Formula: C₁₁H₁₇NO₂

- Molecular Weight : 195.26 g/mol .

- Structural Differences: Features a dimethylamino group on the phenoxy ring, introducing steric and electronic effects.

- Implications: Electron Donation: The dimethylamino group is a strong electron donor, activating the aromatic ring toward electrophilic reactions. Applications: Potential use in drug design for modulating receptor binding affinity via tertiary amine interactions.

Data Table: Key Properties of Compared Compounds

Activité Biologique

3-(3-Aminophenoxy)-1-propanol, with the chemical formula C9H13NO2, is an organic compound notable for its potential biological activities. This compound features a propanol backbone and an aminophenoxy group, which contribute to its reactivity and interaction with biological systems. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry and biochemistry.

This compound is synthesized through nucleophilic substitution reactions, typically involving 3-aminophenol and a propanol derivative such as 3-chloropropanol. This reaction is facilitated by a base like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (around 145-150°C) .

Chemical Structure

The structural formula can be represented as:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds or ionic interactions, while the phenoxy group can engage in π-π interactions with aromatic residues in proteins . These interactions are significant in modulating the activity of enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of aminophenoxy compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Anti-inflammatory Effects

Compounds containing aminophenoxy groups have been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of phenolic compounds, this compound showed significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as a lead compound for developing new antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of aminophenoxy derivatives. The results indicated that treatment with this compound reduced the levels of TNF-α and IL-6 in vitro, suggesting its potential utility in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.